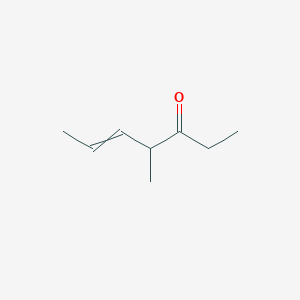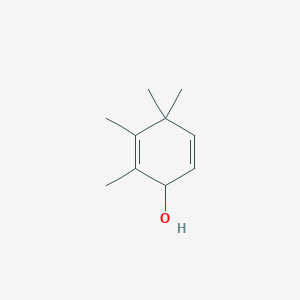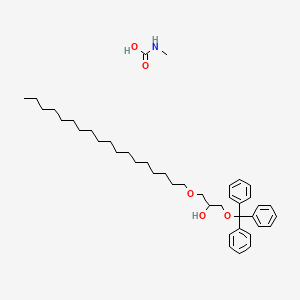
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene is a bicyclic hydrocarbon with the molecular formula C10H14 . This compound is also known by other names such as dihydrodicyclopentadiene and tricyclo(5.2.1.0(2,6))dec-3-ene . It is a derivative of dicyclopentadiene and is characterized by its unique tricyclic structure.
Vorbereitungsmethoden
The synthesis of 3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene typically involves the hydrogenation of dicyclopentadiene. This process can be carried out using various catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated temperatures and pressures . Industrial production methods may involve the distillation of products from a steam cracking process, which yields a mixture of hydrocarbons including the desired compound .
Analyse Chemischer Reaktionen
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) to yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can be carried out using halogens (e.g., chlorine or bromine) to introduce halogen atoms into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to certain natural products.
Medicine: Research into its potential medicinal properties is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
3,7-Dimethyl-3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoindene can be compared with other similar compounds such as:
Dicyclopentadiene: A precursor to the compound, dicyclopentadiene has a similar structure but lacks the hydrogenation seen in this compound.
Tricyclo(5.2.1.0(2,6))dec-4-ene: Another stereoisomer with a similar tricyclic structure but different spatial arrangement of atoms.
Petasitene: A related compound with additional functional groups and different applications.
The uniqueness of this compound lies in its specific tricyclic structure and the versatility of its chemical reactions and applications.
Eigenschaften
CAS-Nummer |
89422-05-9 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
3,7-dimethyltricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18/c1-8-3-4-10-11(8)9-5-6-12(10,2)7-9/h3,9-11H,4-7H2,1-2H3 |
InChI-Schlüssel |
NDMPGVVBUJNMNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC2C1C3CCC2(C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-(Phenoxycarbonyl)-3-{[(propan-2-yl)oxy]carbonyl}pyridin-1-ium chloride](/img/structure/B14376900.png)



![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)


